An In-depth Technical Guide to the Chemical Properties of Ethyl Cyclopropanecarboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl Cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl cyclopropanecarboxylate is an organic compound with the chemical formula C₆H₁₀O₂.[1] It is the ethyl ester of cyclopropanecarboxylic acid and is recognized for its utility as a versatile building block in organic synthesis.[2] This colorless liquid, possessing a characteristic fruity odor, is a key intermediate in the preparation of various pharmaceuticals and agrochemicals. Its compact and strained cyclopropyl ring imparts unique stereochemical and reactive properties, making it a valuable synthon for introducing the cyclopropane moiety into more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of ethyl cyclopropanecarboxylate, detailed experimental protocols, and an exploration of its reactivity.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of ethyl cyclopropanecarboxylate.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fruity | |
| Boiling Point | 129-133 °C (lit.) | |
| Density | 0.96 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.420 (lit.) | |
| Flash Point | 18 °C (64.4 °F) - closed cup | |
| Water Solubility | Immiscible |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 4606-07-9 | |
| IUPAC Name | ethyl cyclopropanecarboxylate | [2] |
| SMILES | CCOC(=O)C1CC1 | [2] |
| InChI | 1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | [2] |
| InChIKey | LDDOSDVZPSGLFZ-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of ethyl cyclopropanecarboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the ethyl and cyclopropyl protons.
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Ethyl group (-CH₂CH₃): A quartet around 4.1 ppm (2H, -OCH₂-) and a triplet around 1.2 ppm (3H, -CH₃).
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Cyclopropyl protons: A multiplet for the methine proton (-CH-) and multiplets for the diastereotopic methylene protons (-CH₂-) of the cyclopropane ring.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopropane ring.[2]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹. Other significant peaks correspond to C-H and C-O stretching vibrations.[2][3]
Mass Spectrometry (MS)
The mass spectrum of ethyl cyclopropanecarboxylate shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns involve the loss of the ethoxy group or parts of the cyclopropyl ring. The base peak is often observed at m/z 69.[2][4]
Reactivity and Chemical Behavior
The chemical reactivity of ethyl cyclopropanecarboxylate is largely dictated by the ester functional group and the strained cyclopropane ring.
Hydrolysis
Like other esters, ethyl cyclopropanecarboxylate can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid and ethanol.
Ring-Opening Reactions
The strained three-membered ring of ethyl cyclopropanecarboxylate makes it susceptible to ring-opening reactions, particularly when activated by a Lewis acid. Nucleophiles can attack one of the ring carbons, leading to the formation of a 1,3-difunctionalized propane derivative. This reactivity is a cornerstone of its utility in synthesis. The reaction often proceeds via an Sₙ2-like mechanism, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[5][6]
Caption: Sₙ2-like nucleophilic ring-opening of ethyl cyclopropanecarboxylate.
Friedel-Crafts Type Reactions
Ethyl cyclopropanecarboxylate can act as a three-carbon electrophile in Friedel-Crafts type reactions with aromatic compounds in the presence of a Lewis acid catalyst. This reaction typically involves the opening of the cyclopropane ring and subsequent acylation or alkylation of the aromatic ring, leading to the formation of compounds such as 2-methylindanones.
Caption: Friedel-Crafts reaction of ethyl cyclopropanecarboxylate with an aromatic compound.
Experimental Protocols
Synthesis of Ethyl Cyclopropanecarboxylate
1. Fischer Esterification of Cyclopropanecarboxylic Acid
-
Principle: This method involves the acid-catalyzed esterification of cyclopropanecarboxylic acid with ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 equivalent), ethanol (excess, e.g., 3-5 equivalents), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the reaction mixture to reflux (approximately 85 °C) for several hours (e.g., 16 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the mixture to room temperature.
-
Perform a work-up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure ethyl cyclopropanecarboxylate.
-
2. From Ethyl γ-Chlorobutyrate
-
Principle: This method involves the intramolecular cyclization of ethyl γ-chlorobutyrate using a strong base.
-
Procedure:
-
In a reaction vessel, dissolve ethyl γ-chlorobutyrate (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a solution of a strong base, such as sodium ethoxide in ethanol (e.g., 1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the product by distillation.[7]
-
Caption: General workflow for the synthesis and purification of ethyl cyclopropanecarboxylate.
Determination of Physical Properties (General Procedures)
The following are general experimental protocols for determining the physical properties of a liquid compound like ethyl cyclopropanecarboxylate.
-
Boiling Point Determination (Thiele Tube Method):
-
Attach a small test tube containing a few milliliters of the sample and an inverted capillary tube to a thermometer.
-
Place the assembly in a Thiele tube filled with a high-boiling point oil.
-
Heat the Thiele tube gently.
-
Observe a steady stream of bubbles emerging from the capillary tube as the liquid boils.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
-
Density Measurement (Pycnometer Method):
-
Weigh a clean, dry pycnometer (a flask with a specific volume).
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and weigh it again.
-
Measure the temperature of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
-
Refractive Index Measurement (Abbe Refractometer):
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Place a few drops of the sample on the prism of the refractometer.
-
Close the prism and allow the sample to reach thermal equilibrium with the instrument (typically 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index directly from the instrument's scale.
-
Safety Information
Ethyl cyclopropanecarboxylate is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethyl cyclopropanecarboxylate is a valuable and versatile reagent in organic chemistry. Its unique combination of a strained cyclopropane ring and an ester functional group provides a platform for a variety of chemical transformations, including ring-opening reactions and Friedel-Crafts type annulations. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- 1. Ethyl cyclopropanecarboxylate (CAS 4606-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [m.chemicalbook.com]
- 4. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
